

An In-depth Technical Guide to 2-Methyl-1,3-benzothiazol-5-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-1,3-benzothiazol-5-ol

Cat. No.: B1361416

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methyl-1,3-benzothiazol-5-ol**, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, representative experimental protocols, and logical workflows pertinent to its synthesis and potential mechanism of action.

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is **2-methyl-1,3-benzothiazol-5-ol**.^[1] It consists of a benzene ring fused to a thiazole ring at the 4 and 5 positions, forming the benzothiazole core. A methyl group is substituted at the 2-position of the thiazole ring, and a hydroxyl group is at the 5-position of the benzene ring.

Chemical Structure:

- Molecular Formula: C₈H₇NOS^[1]
- SMILES:CC1=NC2=C(S1)C=CC(=C2)O^[1]
- InChI Key:LAKVUPMDDFICNR-UHFFFAOYSA-N^[1]

Physicochemical and Computed Properties

Quantitative data for **2-Methyl-1,3-benzothiazol-5-ol** is primarily based on computational models. These properties are essential for predicting its behavior in biological systems and for guiding drug design and development efforts.

Property Name	Value	Source
Molecular Weight	165.21 g/mol	PubChem[1]
Exact Mass	165.02483502 Da	PubChem[1]
XLogP3	2.4	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Topological Polar Surface Area	61.4 Å ²	PubChem[1]
Heavy Atom Count	11	PubChem[1]
CAS Number	68867-14-1	PubChem[1]

Experimental Protocols

While specific experimental procedures for **2-Methyl-1,3-benzothiazol-5-ol** are not extensively published, the following protocols are representative of the synthesis and characterization of this class of compounds, based on established methods for benzothiazole synthesis.[2][3][4]

The most common and direct method for synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol derivative with a carboxylic acid or its equivalent.[2]

Objective: To synthesize **2-Methyl-1,3-benzothiazol-5-ol**.

Reaction Scheme: 2-Amino-4-mercaptophenol reacts with acetic acid, typically in the presence of a dehydrating agent or catalyst, to yield the target compound.

Materials:

- 2-Amino-4-mercaptophenol
- Glacial Acetic Acid
- Polyphosphoric acid (PPA) or another suitable catalyst/dehydrating agent
- Sodium bicarbonate (NaHCO_3) solution (5% w/v)
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-4-mercaptophenol (1 equivalent) and an excess of glacial acetic acid (which also acts as the solvent).
- Add polyphosphoric acid (PPA) as a catalyst and dehydrating agent.
- Heat the reaction mixture to 120-140 °C and maintain under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
- Neutralize the acidic solution by slowly adding a 5% sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
- Extract the aqueous mixture three times with ethyl acetate.
- Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.
- Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

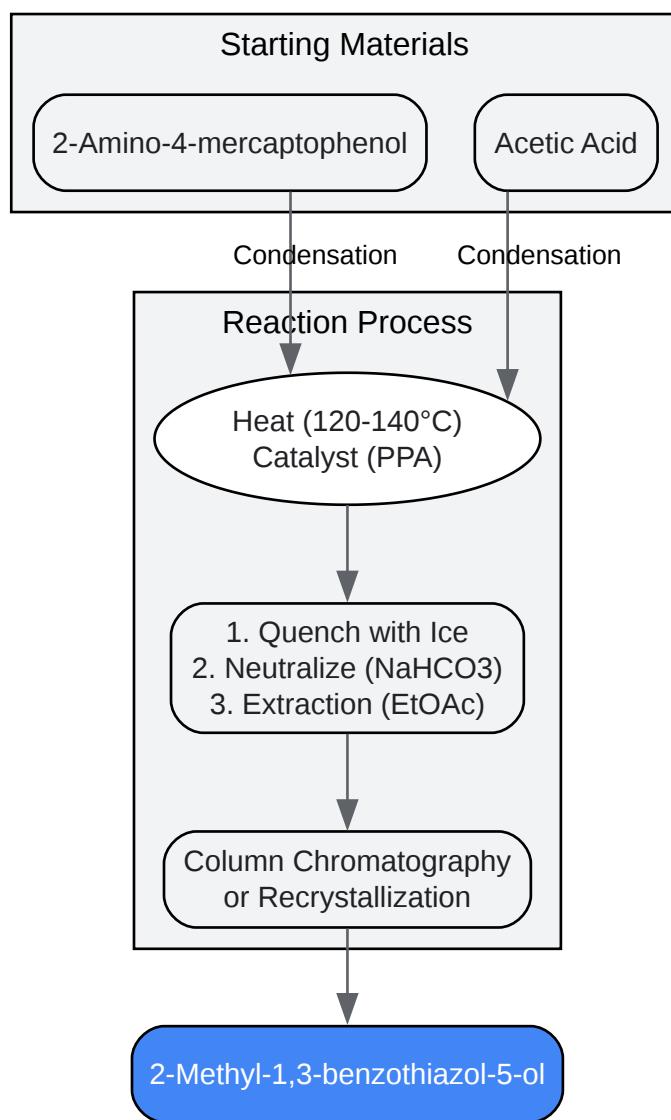
- Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Methyl-1,3-benzothiazol-5-ol**.

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected signals would include a singlet for the methyl protons (CH_3) in the upfield region (~2.5-2.8 ppm), signals for the aromatic protons on the benzothiazole ring in the downfield region (~6.8-7.8 ppm), and a broad singlet for the hydroxyl proton (-OH) which may be exchangeable with D_2O .[\[5\]](#)
 - ^{13}C NMR: Characteristic signals would appear for the methyl carbon, the aromatic carbons, and the C-2 carbon attached to both sulfur and nitrogen, which typically shows a downfield shift (~150-170 ppm).[\[5\]](#)
- Infrared (IR) Spectroscopy:
 - A broad absorption band is expected in the range of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H stretching of the hydroxyl group.
 - C=N stretching vibration of the thiazole ring would appear around $1600\text{-}1650\text{ cm}^{-1}$.
 - C-S stretching vibrations would be observed in the fingerprint region.
- Mass Spectrometry (MS):
 - The analysis should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (165.21 g/mol).[\[1\]](#)[\[5\]](#)

Visualizations: Workflows and Logical Relationships

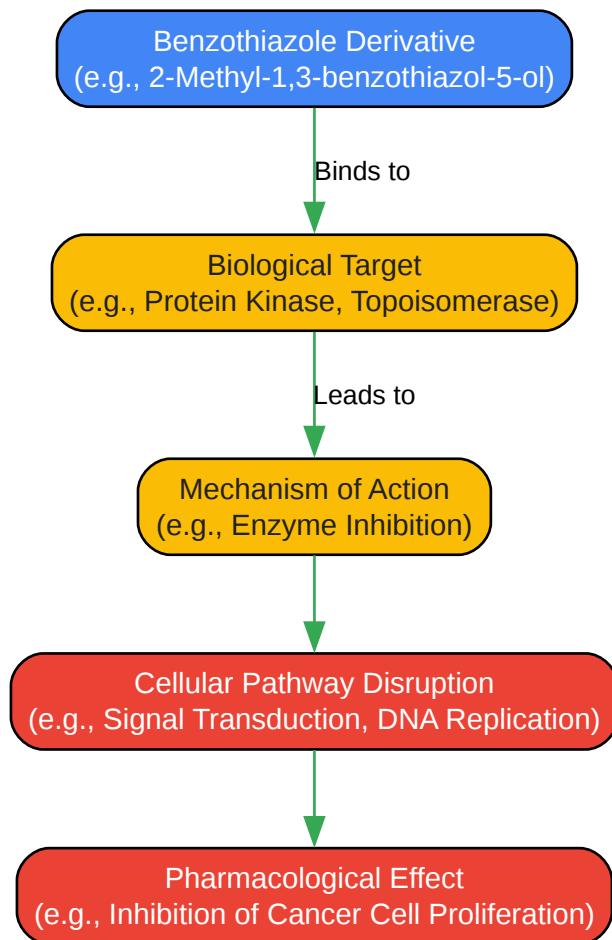
Diagrams generated using Graphviz provide a clear visual representation of experimental and logical processes.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Methyl-1,3-benzothiazol-5-ol**.

Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities by interacting with various biological targets.^{[6][7]} This diagram illustrates a logical pathway from the chemical scaffold to a potential therapeutic outcome, such as anticancer activity, which is a frequently studied property of this class of compounds.^[7]



[Click to download full resolution via product page](#)

Caption: Logical pathway for the potential biological activity of a benzothiazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-1,3-benzothiazol-5-ol | C8H7NOS | CID 699799 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzothiazole synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]
- 5. 2-Methyl-1,3-benzothiazol-6-ol | 68867-18-5 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benthamscience.com [benthamscience.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-1,3-benzothiazol-5-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361416#2-methyl-1-3-benzothiazol-5-ol-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com